N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776246
InChI: InChI=1S/C25H23N3O5/c1-31-21-7-5-4-6-20(21)28-15-27-19-13-17(9-10-18(19)25(28)30)24(29)26-14-16-8-11-22(32-2)23(12-16)33-3/h4-13,15H,14H2,1-3H3,(H,26,29)
SMILES:
Molecular Formula: C25H23N3O5
Molecular Weight: 445.5 g/mol

N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC14776246

Molecular Formula: C25H23N3O5

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C25H23N3O5
Molecular Weight 445.5 g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C25H23N3O5/c1-31-21-7-5-4-6-20(21)28-15-27-19-13-17(9-10-18(19)25(28)30)24(29)26-14-16-8-11-22(32-2)23(12-16)33-3/h4-13,15H,14H2,1-3H3,(H,26,29)
Standard InChI Key QBVQRQNIDPJLNL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC

Introduction

N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a complex structure that includes a quinazoline core, methoxy-substituted phenyl groups, and a carboxamide moiety, which contribute to its potential pharmacological properties.

Molecular Formula and Weight

The molecular formula of N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is C25H23N3O5, with a molecular weight of approximately 425 g/mol, though specific values may vary slightly based on the source .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions essential for constructing the quinazoline framework and incorporating various functional groups. These synthetic routes may involve various solvents and catalysts to optimize yields and purity of the final product.

Biological Activities and Potential Applications

Quinazolines are often researched for their roles in drug development due to their ability to interact with biological targets such as enzymes and receptors. The mechanism of action for N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within biological systems, potentially modulating signaling pathways.

Spectral Analysis and Purity Confirmation

Relevant data from spectral analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), help confirm the identity and purity of the synthesized compound. These analyses are crucial for understanding the structural integrity and potential biological activities of the compound.

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